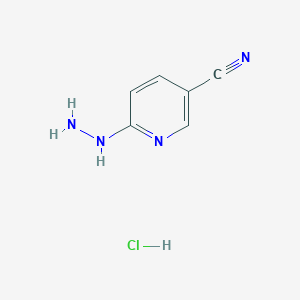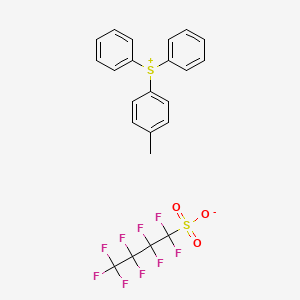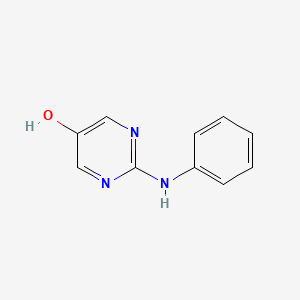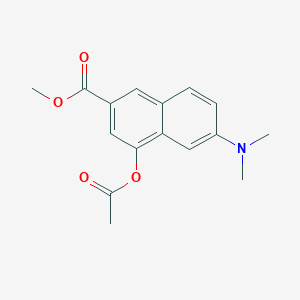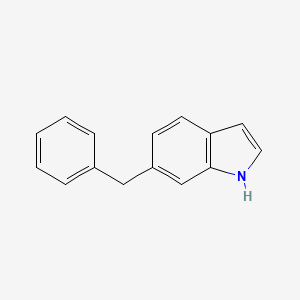
4-Allyloxy-3-chloro-N-hydroxy-5-methyl-benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine is an organic compound with a complex structure, characterized by the presence of multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the allylation of a hydroxybenzamidine derivative, followed by chlorination and methylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine include:
- 4-allyloxy-3-chloro-N-hydroxybenzamidine
- 4-allyloxy-3-chloro-5-methylbenzamidine
- 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamide
Uniqueness
What sets 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13ClN2O2 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
3-chloro-N'-hydroxy-5-methyl-4-prop-2-enoxybenzenecarboximidamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-4-16-10-7(2)5-8(6-9(10)12)11(13)14-15/h3,5-6,15H,1,4H2,2H3,(H2,13,14) |
Clé InChI |
LKZFFNAVFVTWPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC=C)Cl)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


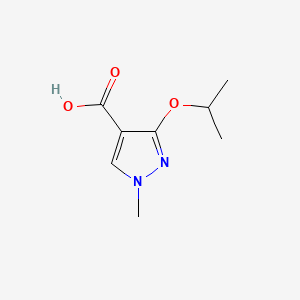
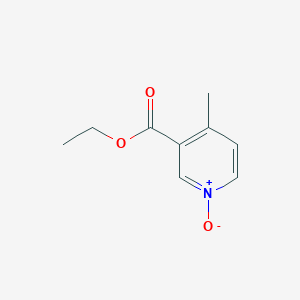
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)
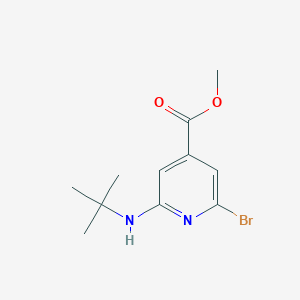
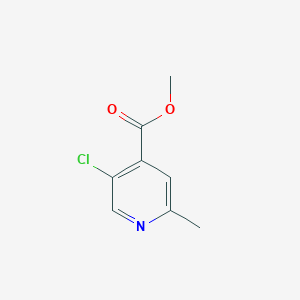
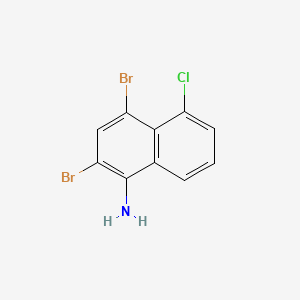
![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)
